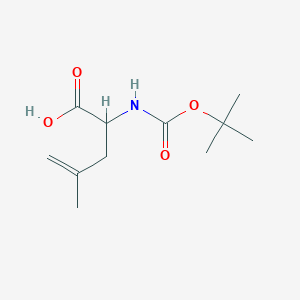

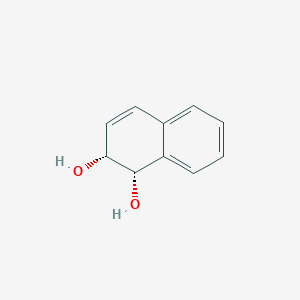

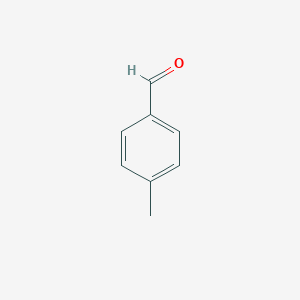

2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid

Overview

Description

1-Boc-pyrazole-4-boronic acid pinacol ester is a boronic acid derivative widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. The compound’s structure includes a pyrazole ring, a boronic acid group, and a pinacol ester, making it a versatile reagent in various chemical transformations .

Mechanism of Action

Target of Action

Similar compounds have been known to targettyrosine-protein phosphatase non-receptor type 1 .

Mode of Action

It’s known that the compound is used in peptide synthesis . The compound, being a tert-butoxycarbonyl (Boc) protected amino acid, is likely to interact with its targets by forming peptide bonds .

Biochemical Pathways

It’s known that boc-protected amino acids are used in peptide synthesis, which is a crucial process in protein biosynthesis .

Pharmacokinetics

It’s known that boc-protected amino acids are used in peptide synthesis, which suggests that they are likely to be metabolized and eliminated in a manner similar to other amino acids .

Result of Action

It’s known that boc-protected amino acids are used in peptide synthesis, which suggests that they play a role in protein biosynthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of Boc-protected amino acids in different solvents can affect their reactivity and efficacy in peptide synthesis . Furthermore, temperature can also influence the reaction rate and yield .

Biochemical Analysis

Biochemical Properties

2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes and proteins, including proteases and peptidases, which are responsible for cleaving peptide bonds. The Boc group protects the amine group during these reactions, preventing unwanted side reactions and ensuring the correct sequence of amino acids is formed. The interactions between this compound and these enzymes are primarily based on the recognition of the Boc group and the subsequent cleavage of the protecting group under acidic conditions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of enzymes involved in these processes. For example, the presence of the Boc group can inhibit the activity of certain enzymes, leading to changes in gene expression and metabolic pathways. Additionally, this compound can impact cell signaling pathways by altering the phosphorylation status of key signaling proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to enzymes and proteins through its Boc group, which can be cleaved under acidic conditions to release the active amine. This cleavage can lead to the activation or inhibition of enzymes, depending on the specific enzyme and the context of the reaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, particularly under acidic or basic conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in enzyme activity and gene expression. These effects are often dependent on the concentration and duration of exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic pathways. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in amino acid and protein synthesis. Additionally, this compound can influence the production of secondary metabolites, which can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The transport and distribution of this compound are critical for its role in biochemical reactions and cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules and enzymes within these compartments. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-pyrazole-4-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of 1-Boc-pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of 1-Boc-pyrazole-4-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Boc-pyrazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid group and aryl or vinyl halides in the presence of a palladium catalyst.

Copper-Catalyzed Azidation: This reaction introduces an azide group into the molecule, which can be further transformed into other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Copper Catalysts: Used in azidation reactions.

Solvents: Common solvents include THF, dimethylformamide (DMF), and dichloromethane (DCM).

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Azido Derivatives: Formed through copper-catalyzed azidation.

Scientific Research Applications

1-Boc-pyrazole-4-boronic acid pinacol ester has numerous applications in scientific research:

Comparison with Similar Compounds

1-Boc-pyrazole-4-boronic acid pinacol ester can be compared with other boronic acid derivatives:

1-Methylpyrazole-4-boronic acid pinacol ester: Similar structure but with a methyl group instead of a Boc group.

1H-Pyrazole-4-boronic acid: Lacks the pinacol ester, making it less stable and less reactive in certain reactions.

4-Pyrazoleboronic acid pinacol ester: Similar structure but without the Boc group, affecting its reactivity and stability.

The uniqueness of 1-Boc-pyrazole-4-boronic acid pinacol ester lies in its combination of the Boc-protected pyrazole ring and the pinacol ester, which enhances its stability and reactivity in various chemical transformations .

Properties

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWOMLAFEJVSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-chlorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B123491.png)

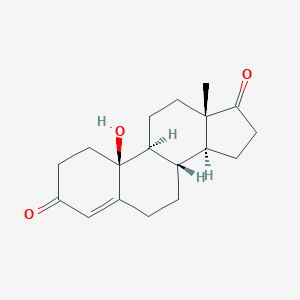

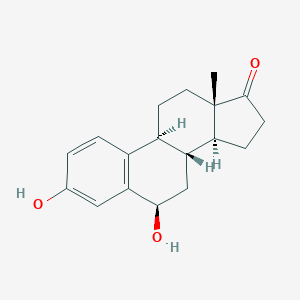

![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)